![molecular formula C10H14BrN B1531182 2-Bromo-5-(tert-butyl)aniline CAS No. 58164-14-0](/img/structure/B1531182.png)
2-Bromo-5-(tert-butyl)aniline
Overview
Description
2-Bromo-5-(tert-butyl)aniline is a chemical compound with the CAS Number: 58164-14-0 . It has a molecular weight of 228.13 and its linear formula is C10H14BrN .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a tert-butyl group attached to an aniline ring . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 2-tert-Butylaniline have been used in copper-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- Bromination Reactions : 2-Bromo-5-(tert-butyl)aniline is involved in bromination reactions. For instance, the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilines includes the bromination of tert-butyl-NNO-azoxy nitrobenzene, leading to para-bromo- and ortho, para-dibromoanilines (Churakov et al., 1994).
- Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes : In the synthesis of pincer type bicyclic compounds, dimethyl 2-bromo-5-tert-butylisophthalate reacts with sodium benzeneselenolate, leading to various complex structures (Selvakumar et al., 2011).
Chemical Properties and Reactivity
- Dissociation Constants and Reaction Rates : Studies on derivatives of 2-bromo-3,5-di-tert-butylanilines, including their dissociation constants and reaction rates, provide insights into the influence of substituents on their chemical properties (Koning, 2010).
- Amino-Substituted Derivatives Synthesis : Oxidation and conversion of amino groups in 2-bromo-4,6-dichloro-1,3-phenylenediamine lead to derivatives of m-(tert-butyl-NNO-azoxy)aniline, demonstrating diverse chemical reactivities (Frumkin et al., 1999).
Applications in Organic Synthesis
- Synthesis of Indoles and Anilines : tert-Butyl sulfinamide has been used as an ammonia equivalent in the synthesis of indoles and anilines from aryl bromides and chlorides, demonstrating the versatility of this compound in complex organic syntheses (Prakash et al., 2011).
Electrochemical Studies
- Electro-oxidation of Anilines : Studies on the electro-oxidation of anilines, including derivatives like 2,6-di-tert-butyl-anilines, shed light on their electrochemical properties and potential applications in various fields (Speiser et al., 1983).
Catalytic Processes
- Pd-Catalyzed Amidation : The Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides using tert-butyl carbamate, conducted at room temperature, exemplifies the role of this compound in facilitating efficient catalytic processes (Bhagwanth et al., 2009).
Ligand Synthesis and Metal Complexation
- Synthesis of Anilide-Bis(Aryloxide) Ligands : The synthesis of anilide-bis(aryloxide) ligands from 2-bromo-5-tert-butyl-isophthalic acid highlights its role in creating ligands for metal complexation (Ishida & Kawaguchi, 2014).
Antiproliferative Activity Studies
- Copper and Palladium Complexes with Antiproliferative Activity : The synthesis of Cu(II) and Pd(II) complexes using derivatives of this compound, and their subsequent antiproliferative activity studies, suggest potential biomedical applications (Kasumov et al., 2016).
Pharmaceutical and Industrial Applications
- Alkylation in Pharmaceuticals and Dyes : The use of tert-butylanilines, synthesized by alkylation of aniline with derivatives like methyl tert-butyl ether, indicates the importance of this compound in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
2-Bromo-5-(tert-butyl)aniline is a sterically hindered aniline . It can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .
Biochemical Pathways
It’s known that aniline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant, indicating it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Aniline derivatives can have a wide range of effects depending on their specific targets and the biochemical pathways they influence .
properties
IUPAC Name |
2-bromo-5-tert-butylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHJEGCTVQZAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679225 | |
Record name | 2-Bromo-5-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58164-14-0 | |
Record name | 2-Bromo-5-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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